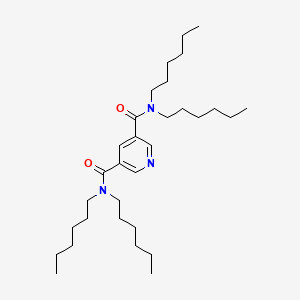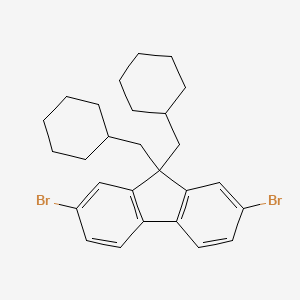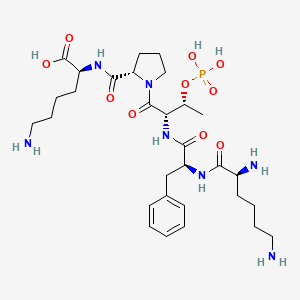![molecular formula C18H29N3O2 B12571026 N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide CAS No. 185347-50-6](/img/structure/B12571026.png)
N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a diethylamino group, a propyl chain, and a phenyl ring attached to an oxobutanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzylamine with 3-diethylaminopropylamine in the presence of a suitable catalyst to form the intermediate compound.
Coupling Reaction: The intermediate is then reacted with 3-oxobutanoyl chloride under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxobutanamide moiety to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Cytosine-containing compounds: Used in antiviral drug development and nucleic acid research.
Uniqueness
N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a diethylamino group, a propyl chain, and an oxobutanamide moiety sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
185347-50-6 |
|---|---|
Fórmula molecular |
C18H29N3O2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-[4-[[3-(diethylamino)propylamino]methyl]phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C18H29N3O2/c1-4-21(5-2)12-6-11-19-14-16-7-9-17(10-8-16)20-18(23)13-15(3)22/h7-10,19H,4-6,11-14H2,1-3H3,(H,20,23) |
Clave InChI |
XBYZAWWIIPKLON-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNCC1=CC=C(C=C1)NC(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




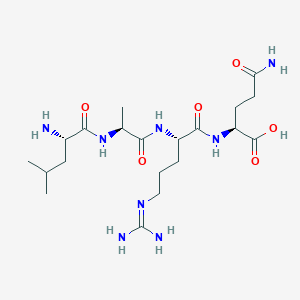
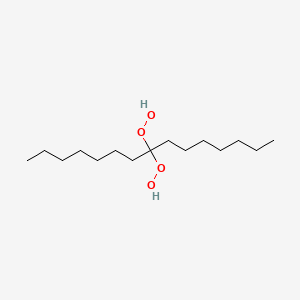
![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)
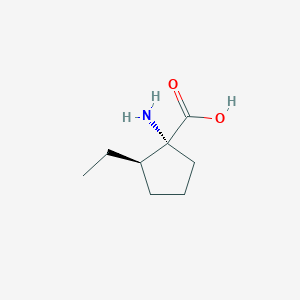
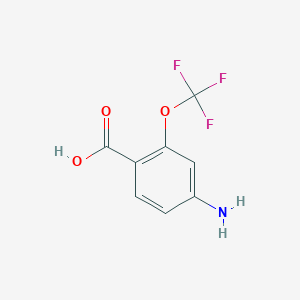
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)
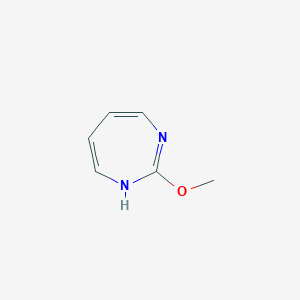
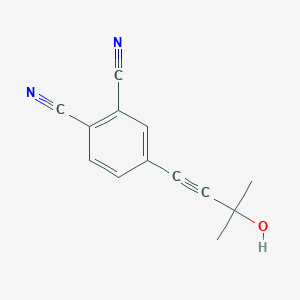
![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)
